molecular formula C10H13N3OS B15255297 Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine CAS No. 900641-38-5

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine

Cat. No.: B15255297
CAS No.: 900641-38-5
M. Wt: 223.30 g/mol
InChI Key: XUSFHDRSBSMRSS-UHFFFAOYSA-N
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Description

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine (IUPAC name: N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propan-1-amine) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a thiophene moiety and at the 2-position with a propylamine side chain. Its hydrochloride salt (CAS: 1052543-68-6) is commonly synthesized to enhance aqueous solubility for pharmacological studies .

Properties

CAS No.

900641-38-5

Molecular Formula

C10H13N3OS

Molecular Weight

223.30 g/mol

IUPAC Name

N-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H13N3OS/c1-2-5-11-7-9-12-13-10(14-9)8-4-3-6-15-8/h3-4,6,11H,2,5,7H2,1H3

InChI Key

XUSFHDRSBSMRSS-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=NN=C(O1)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine typically involves the formation of the thiophene and oxadiazole rings followed by their coupling with a propylamine group. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .

Scientific Research Applications

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Oxadiazole vs. Thiadiazole Derivatives
  • 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine (Acta Crystallogr. Sect. E, 2023):
    Replacing the oxadiazole oxygen with sulfur (thiadiazole) increases lipophilicity (logP) and alters hydrogen-bonding capacity. Thiadiazoles exhibit stronger intermolecular interactions (e.g., N—H···N dimers in crystals), whereas oxadiazoles favor C—H···O bonds. The thiophene-substituted oxadiazole in the target compound may offer better solubility than thiadiazole analogs .
Oxadiazole vs. Triazole Derivatives
  • In contrast, the thiophene in the target compound provides electron-richness, favoring π-π stacking in receptor binding .

Substituent Modifications

Thiophene vs. Pyridine/Furan
  • 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine Derivatives (J. Chem. Pharm. Res., 2013): Pyridine substituents introduce basic nitrogen atoms, enabling pH-dependent solubility and metal coordination.
  • {[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine (CymitQuimica, 2025):
    Furan’s oxygen atom reduces lipophilicity compared to thiophene, which may limit bioavailability. Thiophene’s larger atomic radius enhances hydrophobic interactions in drug-receptor complexes .
Propylamine vs. Allyl/Chlorophenyl Side Chains
  • 5-(4-Methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine (ECHEMI, 2022):
    Allyl groups introduce unsaturation, increasing reactivity but reducing stability. The propylamine chain in the target compound balances flexibility and basicity, favoring salt formation (e.g., hydrochloride) for improved solubility .
  • Thiophene’s planar structure may reduce steric hindrance compared to chlorophenyl analogs .

Pharmacological and Physicochemical Properties

Property Target Compound 5-(Pyridine-2-yl)-oxadiazole 5-(Furan-2-yl)-oxadiazole 5-(4-Nitrophenyl)-oxadiazole
logP ~2.8 (predicted) 1.9 1.5 3.2
Aqueous Solubility High (HCl salt) Moderate Low Low
Bioactivity Antimicrobial (predicted) Confirmed antimicrobial Not reported Cytotoxic (nitro group)
Metabolic Stability High (oxadiazole core) Moderate High Low (nitro reduction)

Biological Activity

Propyl({[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine hydrochloride is a compound characterized by the presence of a thiophene ring and an oxadiazole ring, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is C10H14ClN3OS. The structure incorporates:

  • A thiophene ring : A five-membered aromatic ring containing sulfur.
  • An oxadiazole ring : A five-membered heterocyclic compound containing nitrogen and oxygen.
  • A propylamine group : Contributing to the compound's amine functionality.

1. Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. For instance, compounds similar to this compound have demonstrated strong free radical scavenging abilities. The antioxidant capacity can be quantified using assays like CUPRAC (cupric acid-reducing antioxidant capacity) and DPPH (2,2-diphenyl-1-picrylhydrazyl) tests .

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. Similar oxadiazole derivatives have shown significant activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole compounds. For example, derivatives have been tested against pancreatic cancer cell lines (PANC-1) and exhibited strong cytotoxic effects. The proposed mechanism includes inducing apoptosis through the activation of intrinsic apoptotic pathways and inhibiting specific signaling cascades involved in tumor growth .

Case Studies

StudyObjectiveFindings
Study on OxadiazolesEvaluate antioxidant and anticancer propertiesSignificant antioxidant activity and apoptosis induction in cancer cell lines were observed.
Antimicrobial TestingAssess efficacy against bacterial strainsDemonstrated notable inhibition of growth in multiple pathogenic bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to neutralize free radicals effectively.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, such as glucosidase and cholinesterases, contributing to its therapeutic effects against diabetes and neurodegenerative diseases .
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 .

Q & A

Q. Methodological Insight :

  • Cyclocondensation : Use sulfuric acid or POCl₃ as cyclizing agents, monitored by TLC .
  • Alkylation : Optimize reaction time (12–24 hours) and temperature (60–80°C) to improve yield .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic
Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, oxadiazole methylene at δ 4.2–4.5 ppm) .
  • FTIR : Identify N-H stretches (~3300 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 280–300) .

Q. Methodological Note :

  • Structure-Activity Relationship (SAR) : Modify thiophene substituents and assess activity via in vitro assays (e.g., MIC for antimicrobials) .

What strategies resolve contradictions in biological assay data for this compound?

Advanced
Contradictions (e.g., variable IC₅₀ values in cytotoxicity assays) may arise from assay conditions (e.g., cell line heterogeneity, solvent effects).

  • Standardization : Use DMSO at <0.1% v/v to avoid solvent toxicity .
  • Dose-Response Curves : Validate results across 3+ independent replicates .

Case Example : A study on oxadiazole derivatives reported conflicting EGFR inhibition data; recalibration with ATP concentration gradients resolved variability .

How can computational methods optimize the compound’s binding affinity?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., urease or kinases). For example, the oxadiazole nitrogen atoms form hydrogen bonds with catalytic residues .
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER force field) .

Data Insight : Docking scores <−8.0 kcal/mol correlate with sub-µM bioactivity in urease inhibitors .

What are the common impurities in synthesis, and how are they controlled?

Q. Advanced

  • Byproducts : Unreacted hydrazide intermediates or over-alkylated species.
  • Mitigation :
    • HPLC-PDA : Detect impurities at 254 nm .
    • Column Chromatography : Use silica gel (ethyl acetate/hexane, 3:7) for purification .

How does solvent choice impact reaction yield in alkylation steps?

Basic
Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the amine group. For example, THF increases alkylation yield by 20% compared to DCM due to better solubility of intermediates .

Q. Optimization Table :

SolventYield (%)Reaction Time (h)
THF7818
DCM5824

What in vitro models are suitable for evaluating anticancer activity?

Q. Advanced

  • Cell Lines : Use HT-29 (colon) and HepG2 (liver) for cytotoxicity screening via MTT assays .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and Western blot for kinase inhibition (e.g., EGFR, CDK2) .

How are crystallographic data analyzed to confirm molecular structure?

Q. Advanced

  • Single-Crystal XRD : Resolve bond lengths and angles (SHELX software ).
  • CIF Validation : Check for R-factor <5% and Fo-Fc maps to exclude disorder .

What safety protocols are critical when handling cyanogen bromide in synthesis?

Q. Basic

  • Ventilation : Use fume hoods with >100 ft/min airflow.
  • Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats .
  • Quenching : Neutralize waste with 10% NaHCO₃ before disposal .

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